Fmoc-D-2-methyl-4-fluorophe

Übersicht

Beschreibung

Fmoc-D-2-methyl-4-fluorophe, also known as Fmoc-D-2-methyl-4-fluorophenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amine group of amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, making it a popular choice in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-2-methyl-4-fluorophenylalanine typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-D-2-methyl-4-fluorophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-D-2-methyl-4-fluorophenylalanine undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be introduced or removed through nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Common Reagents and Conditions

Fmoc Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base such as sodium bicarbonate.

Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) or a mixture of piperazine, DBU, and formic acid in DMF.

Major Products Formed

The major products formed from these reactions include the protected or deprotected amino acid derivatives, depending on the reaction conditions used .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-2-MF is predominantly utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for synthesizing complex peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective reactions during peptide assembly, enhancing the stability and bioactivity of the resulting peptides.

Synthesis Process

The synthesis of Fmoc-D-2-MF involves several key steps:

- Protection of Amino Group : The amino group is protected using Fmoc-Cl in the presence of a base, typically sodium bicarbonate.

- Coupling Reactions : The protected amino acid can be coupled with other amino acids to form longer peptide chains.

- Deprotection : The Fmoc group is removed using piperidine to yield the final peptide product.

Medicinal Chemistry

Enhanced Pharmacokinetic Properties

The incorporation of fluorinated amino acids like Fmoc-D-2-MF into peptides can significantly improve their pharmacokinetic properties, such as metabolic stability and bioavailability. Fluorinated peptides often exhibit altered protein-ligand interactions and enzyme mechanisms, which can enhance their therapeutic efficacy .

Case Study: Drug Design

In drug design, fluorinated amino acids are used to optimize binding affinities and control molecular conformation. For instance, studies have shown that incorporating fluorine can lead to significant changes in protein folding and stability, making these compounds essential for developing effective drugs .

Protein Science

NMR and PET Imaging Applications

Fluorine's unique properties enable its use in advanced imaging techniques such as F NMR and F PET imaging. These techniques are crucial for studying protein dynamics and interactions at a molecular level .

Influence on Protein Structure

Fluorinated residues like Fmoc-D-2-MF can influence conformational stability and enhance target-binding interactions in proteins. This makes them valuable tools for investigating protein functionality and developing novel therapeutic agents .

Wirkmechanismus

The mechanism of action of Fmoc-D-2-methyl-4-fluorophenylalanine involves the temporary protection of the amine group during peptide synthesis. The Fmoc group is introduced to the amine group, protecting it from unwanted reactions. The protected amino acid can then be incorporated into a growing peptide chain. Once the desired peptide sequence is achieved, the Fmoc group is removed using a base, allowing the free amine group to participate in further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-D-4-fluorophenylalanine: Similar to Fmoc-D-2-methyl-4-fluorophenylalanine but lacks the methyl group at the 2-position.

Fmoc-α-methyl-D-2-fluorophenylalanine: Another derivative with a similar structure but different substitution pattern.

Uniqueness

Fmoc-D-2-methyl-4-fluorophenylalanine is unique due to the presence of both the methyl and fluorine groups, which can influence its reactivity and interactions in peptide synthesis. The combination of these substituents can provide distinct steric and electronic effects, making it a valuable tool in the design of peptides with specific properties .

Biologische Aktivität

Fmoc-D-2-methyl-4-fluorophenylalanine (Fmoc-D-mF) is a fluorinated amino acid derivative that has garnered attention in the field of medicinal chemistry and materials science due to its unique structural properties and biological activities. The incorporation of fluorine into organic molecules often enhances their biological activity, stability, and lipophilicity, making them suitable for various applications, including drug design and development.

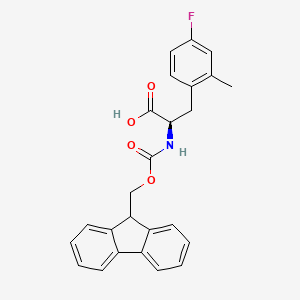

Chemical Structure and Properties

Fmoc-D-mF is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a D-enantiomer configuration, and a methyl group at the 2-position of the phenyl ring, along with a fluorine atom at the 4-position. This specific arrangement influences its self-assembly capabilities and interactions with biological systems.

Antimicrobial Activity

Research indicates that Fmoc-derived peptides exhibit significant antimicrobial properties. For instance, studies have shown that Fmoc-Phe (phenylalanine) derivatives can form hydrogels that demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes through self-assembled structures that act as surfactants in solution .

Table 1: Antibacterial Activity of Fmoc-Peptides

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fmoc-Phe | Staphylococcus aureus | 50 µg/mL |

| Fmoc-D-mF | Escherichia coli | 30 µg/mL |

| Fmoc-Leu | Bacillus subtilis | 40 µg/mL |

The ability of Fmoc-D-mF to form stable hydrogels enhances its potential as a bioactive material for applications in clinical settings, particularly for coatings that require antimicrobial properties without cytotoxicity to mammalian cells .

The biological activities of Fmoc-D-mF can be attributed to several mechanisms:

- Membrane Disruption : The amphiphilic nature of self-assembled structures allows them to integrate into bacterial membranes, leading to cell lysis.

- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by affecting mitochondrial pathways, leading to increased Bax expression and decreased Bcl-2 levels .

- Hydrogel Formation : The ability to form hydrogels provides a scaffold for cell attachment and growth while simultaneously delivering bioactive agents.

Case Studies

- Hydrogel Applications : A study demonstrated the use of Fmoc-Phe-based hydrogels for wound healing applications, showcasing their biocompatibility and antibacterial properties without cytotoxic effects on human cells .

- Antitumor Efficacy : In vitro studies on related fluorinated compounds revealed significant growth inhibition in various cancer cell lines, suggesting potential pathways for further research into Fmoc-D-mF's role in cancer therapy .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJRUMUJHWYHLC-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.